Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-
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Overview
Description
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is a heterocyclic aromatic organic compound It consists of a quinoline core structure with an 8-position substitution of a 3,4-dihydro-2H-pyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with 3,4-dihydro-2H-pyran-2-ol. One common method includes the use of a nucleophilic substitution reaction where the hydroxyl group of 3,4-dihydro-2H-pyran-2-ol reacts with a halogenated quinoline derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloroquinoline-3-carbaldehyde. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated quinoline derivatives and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
3,4-Dihydro-2H-pyran: A structural component that contributes to the compound’s unique properties.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
Uniqueness
Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the 3,4-dihydro-2H-pyran-2-yloxy group, which enhances its solubility and potentially its biological activity. This substitution also allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
52903-79-4 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
8-(3,4-dihydro-2H-pyran-2-yloxy)quinoline |
InChI |
InChI=1S/C14H13NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h2-7,9-10,13H,1,8H2 |
InChI Key |
RHYWBVGKPWMUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC=C1)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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